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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496

An In-depth Technical Guide to 4-(4-Fluorophenyl)butanoic Acid

Introduction

4-(4-Fluorophenyl)butanoic acid is a carboxylic acid derivative containing a fluorinated
phenyl ring. The introduction of fluorine into organic molecules can significantly alter their
physical, chemical, and biological properties, a strategy widely employed in medicinal
chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
[1][2][3] This document provides a comprehensive overview of 4-(4-Fluorophenyl)butanoic
acid, including its chemical identity, properties, synthesis, and applications, with a focus on its
role in pharmaceutical development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 4-(4-fluorophenyl)butanoic acid[4]. It is
also known by synonyms such as 4-(p-fluorophenyl)butyric acid and 4-fluorobenzenebutanoic
acid[4].
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Identifier Value

IUPAC Name 4-(4-fluorophenyl)butanoic acid[4]
CAS Number 589-06-0[4]

Molecular Formula C1o0H11FO2[4]

Molecular Weight 182.19 g/mol [4]

PubChem CID 68524[4]

Physicochemical and Spectroscopic Data

Quantitative data for 4-(4-Fluorophenyl)butanoic acid is summarized below. This information

is critical for its handling, characterization, and use in synthetic procedures.

Property

Value

Physical State

Clear viscous oil[5]

1H NMR (500 MHz, CDCls)

3 11.50 (br, 1H), 7.16 (m, 2H), 7.00 (m, 2H),
2.67 (t, J = 7.6 Hz, 2H), 2.40 (t, J = 7.4 Hz, 2H),
1.97 (quin, J = 7.5 Hz, 2H)[5]

13C NMR (125 MHz, CDCIs)

5 180.16, 161.34 (d, J = 243.4 Hz), 136.74,
129.76 (d, J = 7.3 Hz), 115.09 (d, J = 20.9 Hz),
34.09, 33.20, 26.24[5]

Synthesis of 4-(4-Fluorophenyl)butanoic Acid

A common and effective method for the synthesis of 4-(4-Fluorophenyl)butanoic acid

involves a two-step process starting from fluorobenzene and glutaric anhydride. The first step is

a Friedel-Crafts acylation to form the keto acid precursor, followed by a reduction of the ketone.

Experimental Protocol 1: Synthesis of 4-(4-
fluorophenyl)-4-oxobutanoic acid
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This procedure is adapted from a patented process for the preparation of the key intermediate
4-(4-fluorobenzoyl)butyric acid, which is synonymous with 4-(4-fluorophenyl)-4-oxobutanoic
acid[6].

o Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical
stirrer and a nitrogen inlet, add 500 mL of methylene chloride, 250 g of aluminum chloride,
and 45 g of fluorobenzene under a nitrogen atmosphere[6].

» Addition of Reactants: Cool the reaction mixture to 10°C. Prepare a solution of 100 g of
glutaric anhydride and 45 g of fluorobenzene in 500 mL of methylene chloride. Add this
solution slowly to the reaction flask over a period of 3 hours, maintaining the temperature
between 10-15°CJ6].

e Reaction Progression: After the addition is complete, maintain the reaction mixture at the
same temperature for an additional hour[6].

e Work-up: Slowly pour the reaction mixture into a mixture of 700 g of crushed ice and 300 mL
of concentrated HCI, ensuring the temperature remains below 10°C. Allow the mixture to
warm to 25°C[6].

« |solation: Distill off the methylene chloride at a temperature below 50°C. Cool the remaining
mixture to 20°C. The solid product will precipitate. Filter the solids and wash with 500 mL of
water to yield 4-(4-fluorophenyl)-4-oxobutanoic acid[6].

Experimental Protocol 2: Wolff-Kishner Reduction to 4-
(4-Fluorophenyl)butanoic acid

This protocol describes the reduction of the ketone synthesized in the previous step[5].

e Reaction Setup: In a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux
condenser, suspend 0.98 g (5 mmol) of 4-(4-fluorophenyl)-4-oxobutanoic acid and 0.79 g (12
mmol) of 85% potassium hydroxide in 10 mL of diethylene glycol[5].

» Addition of Hydrazine: Slowly add 1.20 g (12 mmol) of 50% hydrazine monohydrate at room
temperature[5].
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Initial Heating: Heat the reaction mixture to 120-130°C and maintain for 2 hours. The mixture
should become homogeneous after approximately 45 minutes[5].

Decarboxylation and Reduction: Increase the temperature to 180-200°C and continue stirring
for 3 hours to drive the reaction to completion[5].

Work-up and Purification: After cooling, extract the product with ethyl acetate (3 x 15 mL).
Combine the organic phases, wash with brine (10 mL), dry over anhydrous NazSOa4, filter,
and concentrate under reduced pressure[5].

Final Product: Purify the resulting oil by column chromatography (30-50% EtOAc/hexane) to
afford 4-(4-fluorophenyl)butanoic acid[5].
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Synthesis Workflow for 4-(4-Fluorophenyl)butanoic Acid

Step 1: Friedel-Crafts Acylation
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Caption: Synthesis of 4-(4-Fluorophenyl)butanoic acid via Friedel-Crafts acylation and
subsequent Wolff-Kishner reduction.
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Application in Drug Development

4-(4-Fluorophenyl)butanoic acid is a crucial starting material in the synthesis of Ezetimibe, a
cholesterol absorption inhibitor. Ezetimibe functions by preventing the absorption of cholesterol
from the small intestine, thereby lowering LDL cholesterol levels in the blood. The synthesis of
Ezetimibe highlights the importance of fluorinated building blocks in creating complex
pharmaceutical agents.

The logical relationship showing the progression from 4-(4-Fluorophenyl)butanoic acid to the
core structure of Ezetimibe involves several key synthetic transformations. This progression
underscores its significance as a key intermediate for drug development professionals.
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Role of 4-(4-Fluorophenyl)butanoic Acid in Ezetimibe Synthesis

4-(4-Fluorophenyl)butanoic acid
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Caption: Logical workflow from 4-(4-Fluorophenyl)butanoic acid to the Ezetimibe core
structure in drug synthesis.

Conclusion
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4-(4-Fluorophenyl)butanoic acid is a valuable chemical intermediate with significant
applications in the pharmaceutical industry. Its synthesis is well-established, and its role as a
key building block, particularly in the production of the cholesterol-lowering drug Ezetimibe,
demonstrates the strategic importance of fluorinated compounds in modern drug discovery and
development. The detailed protocols and data presented in this guide serve as a critical
resource for researchers and scientists working in organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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